3-(2-aminoethyl)-2-methyl-1H-indol-5-ol;but-2-enedioic acid
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Overview
Description
3-(2-aminoethyl)-2-methyl-1H-indol-5-ol;but-2-enedioic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine . This compound is structurally related to tryptamine, a well-known neurotransmitter, and shares similarities with other biologically active indole derivatives .
Preparation Methods
The synthesis of 3-(2-aminoethyl)-2-methyl-1H-indol-5-ol;but-2-enedioic acid can be achieved through several synthetic routes. One common method involves the alkylation of indole derivatives with appropriate alkyl halides under basic conditions . Another approach is the reduction of nitro compounds or azides to amines using catalytic hydrogenation or metal-hydride reduction . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
3-(2-aminoethyl)-2-methyl-1H-indol-5-ol;but-2-enedioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen gas with metal catalysts for reduction, and oxidizing agents such as potassium permanganate for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-diones .
Scientific Research Applications
This compound has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a model compound for studying the structure and function of indole derivatives . Additionally, it is being explored for its potential use in the development of new therapeutic agents for various diseases .
Mechanism of Action
The mechanism of action of 3-(2-aminoethyl)-2-methyl-1H-indol-5-ol;but-2-enedioic acid involves its interaction with specific molecular targets and pathways. It is known to bind to receptor sites in the brain, similar to other indole derivatives such as serotonin and melatonin . This binding can influence various physiological and behavioral states by modulating neurotransmitter activity . Additionally, its antioxidant properties are attributed to the indole structure, which allows it to effectively scavenge free radicals and protect biological molecules from oxidative damage .
Comparison with Similar Compounds
3-(2-aminoethyl)-2-methyl-1H-indol-5-ol;but-2-enedioic acid is similar to other indole derivatives such as tryptamine, serotonin, and melatonin . it is unique in its specific structural modifications, which confer distinct biological activities and properties . For example, tryptamine is a simple indole derivative with a primary amine group, while serotonin and melatonin have additional functional groups that influence their activity and function . The unique structure of this compound allows it to interact with different molecular targets and pathways, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
3-(2-aminoethyl)-2-methyl-1H-indol-5-ol;but-2-enedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.C4H4O4/c1-7-9(4-5-12)10-6-8(14)2-3-11(10)13-7;5-3(6)1-2-4(7)8/h2-3,6,13-14H,4-5,12H2,1H3;1-2H,(H,5,6)(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEAUMZKRNJEDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)O)CCN.C(=CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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